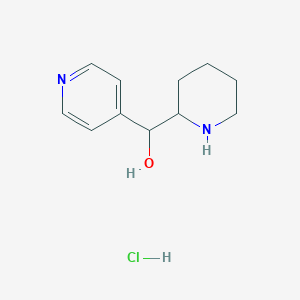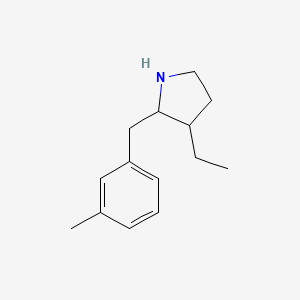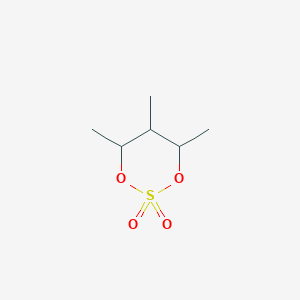
Sodium 2-chloropyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-chloropyridine-3-sulfinate is a chemical compound with the molecular formula C5H3ClNNaO2S. It is a sodium salt derivative of 2-chloropyridine-3-sulfinic acid. This compound is primarily used in organic synthesis and serves as a versatile building block for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-chloropyridine-3-sulfinate typically involves the sulfonation of 2-chloropyridine. One common method includes the reaction of 2-chloropyridine with sulfur dioxide and a suitable oxidizing agent, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and precise temperature regulation to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-chloropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to sulfides.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Sodium 2-chloropyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It serves as a precursor for biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-chloropyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Additionally, it can undergo oxidation and reduction reactions, contributing to its versatility in organic synthesis .
Comparison with Similar Compounds
- Sodium 3-chloropyridine-2-sulfinate
- Sodium 4-chloropyridine-2-sulfinate
- Sodium pyridine-3-sulfinate
Comparison: Sodium 2-chloropyridine-3-sulfinate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it offers distinct advantages in certain synthetic applications, particularly in the formation of specific substituted pyridine derivatives .
Properties
Molecular Formula |
C5H3ClNNaO2S |
|---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
sodium;2-chloropyridine-3-sulfinate |
InChI |
InChI=1S/C5H4ClNO2S.Na/c6-5-4(10(8)9)2-1-3-7-5;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI Key |
TZYOAJJXNSWPJG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(4-(hydroxymethyl)phenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13114280.png)


![5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B13114292.png)






![5-Chloro-6-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13114338.png)



